1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

Catalog No.
S14596252
CAS No.
M.F
C12H16O2S
M. Wt
224.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

Product Name

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one

IUPAC Name

1-(3-ethoxy-4-methylsulfanylphenyl)propan-2-one

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C12H16O2S/c1-4-14-11-8-10(7-9(2)13)5-6-12(11)15-3/h5-6,8H,4,7H2,1-3H3

InChI Key

RAPZGEQDPSQPJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)SC

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2SC_{12}H_{16}O_{2}S and a molecular weight of 224.32 g/mol. It features a phenyl ring substituted with an ethoxy group, a methylthio group, and a propan-2-one moiety. This compound is characterized by its unique structural attributes that influence its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy and methylthio groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives when reacted with nucleophiles like sodium methoxide or thiolates.

The biological activity of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one has been explored in various studies. It interacts with specific molecular targets and pathways, potentially acting as a substrate for various enzymes. The ethoxy and methylthio groups enhance its reactivity and binding affinity to target molecules, which may contribute to its pharmacological properties. Investigations into its antimicrobial and anticancer activities are ongoing, highlighting its potential therapeutic applications.

The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be achieved through multiple synthetic routes:

  • Condensation Reaction: A common method involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. Solvents like ethanol or methanol may be used, along with catalysts such as hydrochloric acid or sodium hydroxide.
  • Mechanochemical Methods: Innovative approaches using mechanochemical processes have been reported, which provide environmentally friendly alternatives for synthesizing similar compounds .

This compound has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer research.
  • Material Science: The unique properties of this compound may be utilized in developing new materials with specific functionalities.

Studies on the interactions of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one with biomolecules are crucial for understanding its mechanism of action. The compound's ability to act as an electrophile due to the presence of the ethoxy and methylthio groups facilitates nucleophilic attacks by various biomolecules, enhancing its cellular uptake and distribution.

1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be compared with several similar compounds:

Compound NameStructureKey Differences
1-(3-Methoxy-4-(methylthio)phenyl)propan-2-oneContains a methoxy group instead of an ethoxy groupInfluences chemical reactivity and biological activity
1-(3-Ethoxy-4-(methylsulfinyl)phenyl)propan-2-oneFeatures a methylsulfinyl group instead of a methylthio groupAlters oxidation state and reactivity
1-(3-Ethoxy-4-(methylthio)phenyl)ethanoneContains an ethanone instead of propan-2-oneChanges the functional properties significantly

These comparisons highlight the uniqueness of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one based on its specific substituents and functional groups, which influence its reactivity and potential applications in medicinal chemistry and material science.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

224.08710092 g/mol

Monoisotopic Mass

224.08710092 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types